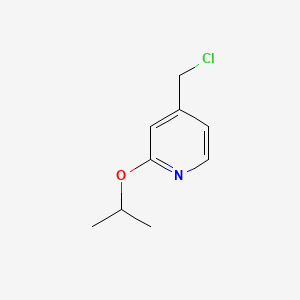

(6-溴-1-(叔丁氧羰基)-1H-吲哚-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

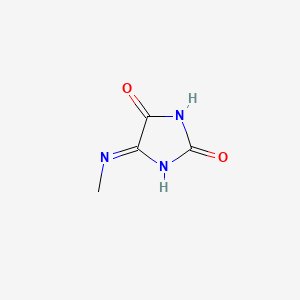

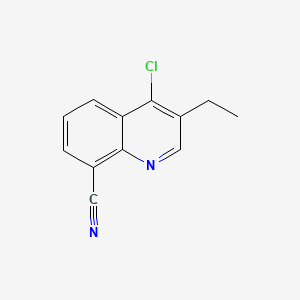

“(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the CAS Number: 1217500-59-8 . It has a molecular weight of 339.98 g/mol . The IUPAC name for this compound is 6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 . The canonical SMILES representation is B(C1=CC2=C(N1C(=O)OC©©C)C=C(C=C2)Br)(O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.98 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 339.02775 g/mol . The topological polar surface area is 71.7 Ų .科学研究应用

合成非对称吲哚吡咯衍生物:使用N-Boc-2,5-二溴吡咯与硼酸(如吲哚-2-基硼酸)进行单一Suzuki-Miyaura交叉偶联,制备2-吲哚基-5-溴吡咯衍生物。然后,这些衍生物可以与其他芳基或杂环芳基硼酸偶联,产生非对称的2,5-二取代吡咯(Beaumard, Dauban, & Dodd, 2010)。

有机合成中的立体选择反应:(6-溴-1-(叔丁氧羰基)-1H-吲哚-2-基)硼酸已用于涉及烯醇酸盐和手性α-卤硼酸酯的立体选择反应,有助于合成具有特定立体化学的各种有机化合物(Matteson & Michnick, 1990)。

(甲基)丙烯酰聚合物的官能化:该化合物已用于合成溴-叔丁氧羰基(Br-t-BOC)-氨基保护单体,用于生产具有保护氨基侧链的聚((Br-t-BOC)-氨基乙基(甲基)丙烯酸酯)聚合物。这些聚合物在材料科学和药物递送系统中具有潜在应用(Ritter, Tabatabai, & Herrmann, 2016)。

叔丁基酯的制备:该化合物已成为从硼酸或硼酸皮纳科酯合成叔丁基酯的新颖方案的一部分,为制药和材料化学领域提供广泛的应用(Li et al., 2014)。

扩展卟啉的合成:它已用于制备四吡咯作为合成大环化合物(如八吡啶和取代环[8]吡咯)的构建块,这些化合物在超分子化学和分子电子学领域具有应用(Anguera et al., 2015)。

哌啶二羧酸衍生物的合成:这种硼酸衍生物还用于哌啶二羧酸衍生物的不对称合成,这在药物化学和不对称合成中很重要(Xue et al., 2002)。

安全和危害

属性

IUPAC Name |

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYFCWUHNRAJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681543 |

Source

|

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |

CAS RN |

1217500-59-8 |

Source

|

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)